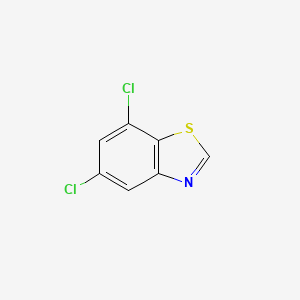

5,7-DICHLOROBENZOTHIAZOLE

Vue d'ensemble

Description

5,7-DICHLOROBENZOTHIAZOLE: is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Intramolecular Cyclization: One common method for synthesizing benzothiazoles involves the intramolecular cyclization of thioformanilides using reagents like 2,6-dichloro-3,5-dicyano-1,4-benzoquinone (DDQ) in dichloromethane at ambient temperature.

Condensation Reactions: Another method involves the condensation of 2-aminothiophenol with aldehydes in the presence of iodine in DMF, which efficiently provides 2-substituted benzothiazoles.

Industrial Production Methods:

Analyse Des Réactions Chimiques

(A) Cyclization with Thiocyanogen and Bromine

3,5-Dichloroaniline undergoes cyclization with potassium thiocyanate (KSCN) and bromine (Br₂) in acetic acid to yield 2-amino-5,7-dichlorobenzothiazole. This method parallels protocols used for 5,6- and 6,7-dichloro analogs .

Reaction Scheme :

(B) Ionic Liquid-Catalyzed Cyclization

A patent describes the use of ionic liquids (e.g., [BMIM]HSO₄) as catalysts for cyclizing 3,5-dichloroaniline with thiocyanates under mild conditions . This method enhances regioselectivity and reduces reaction time compared to traditional acid-catalyzed approaches.

Substitution Reactions

The chlorine atoms at the 5- and 7-positions are susceptible to nucleophilic substitution, enabling further functionalization.

(A) Nucleophilic Aromatic Substitution

-

Amination : Treatment with ammonia or amines replaces chlorine atoms with amino groups. For example, 5,7-dichlorobenzothiazole reacts with aqueous ammonia under reflux to form 5,7-diaminobenzothiazole .

-

Alkoxylation : Reaction with alkoxides (e.g., NaOCH₃) substitutes chlorine with methoxy groups.

(B) Cross-Coupling Reactions

Palladium-catalyzed Suzuki and Buchwald-Hartwig couplings enable C–C and C–N bond formation:

-

Suzuki Coupling : 2-Bromo-5,7-dichlorobenzothiazole reacts with arylboronic acids to introduce aryl groups at the 2-position .

-

Buchwald-Hartwig Amination : Aryl amines couple with halogenated derivatives to form N-arylbenzothiazoles .

(A) Oxidation

The sulfur atom in the thiazole ring oxidizes to sulfoxides or sulfones using agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).

Example :

(B) Reduction

-

Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a dihydro derivative, altering electronic properties .

-

Dechlorination : Zinc dust in acetic acid selectively removes chlorine atoms, yielding monosubstituted or des-chloro products .

(A) Anticancer Agents

-

Compound B7 : A derivative demonstrated dual inhibition of AKT and ERK pathways in A431 and A549 cancer cells, reducing proliferation and cytokine levels (IL-6, TNF-α) .

-

Structure-Activity Relationship (SAR) : Chlorine atoms enhance lipophilicity and target binding, as seen in analogs with IC₅₀ values < 5 μM against multiple cancer lines .

(B) Anti-Inflammatory Activity

Derivatives like VIc and VIIc (Table 1) inhibit cyclooxygenase-2 (COX-2) and reduce edema in murine models, linked to their electron-deficient aromatic systems .

Table 1: Bioactive this compound Derivatives

Applications De Recherche Scientifique

Pharmaceutical Applications

Antimicrobial and Antiviral Properties

5,7-Dichlorobenzothiazole has been investigated for its potential as an antimicrobial agent. A study demonstrated that derivatives of this compound exhibited promising activity against various microbial strains, suggesting its utility in developing new antimicrobial drugs. Additionally, benzothiazoles have been recognized for their antiviral properties, particularly against Hepatitis C Virus (HCV) by acting as inhibitors of the NS5B polymerase .

Case Study: HCV Inhibitors

Research on benzothiazole derivatives has shown that certain compounds can effectively inhibit HCV replication. For instance, a specific derivative demonstrated significant inhibitory activity with an IC50 value of 26.81 µM against HCV genotype 2a . This highlights the potential of this compound derivatives in antiviral drug design.

Agricultural Applications

Fungicides and Herbicides

In agriculture, this compound is utilized as an active ingredient in fungicides and herbicides. Its efficacy against various plant pathogens makes it a valuable component in crop protection strategies. The compound's ability to inhibit fungal growth has been documented, making it a candidate for developing new agricultural chemicals .

Material Science Applications

Polymer Additives

The compound is also explored as an additive in polymer formulations due to its thermal stability and chemical resistance. It can enhance the properties of polymers used in coatings and plastics, contributing to improved durability and performance under various environmental conditions.

Synthesis and Derivatives

Synthetic Pathways

This compound can be synthesized through various methods involving chlorination and cyclization reactions. The synthesis of derivatives allows for the exploration of altered biological activities and enhanced efficacy in applications .

Comparison with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Similarity Score | Unique Features |

|---|---|---|

| 2-Amino-4,6-dichlorobenzothiazole | 0.83 | Contains amino group; different biological activity |

| 7-Chlorobenzo[d]thiazol-2-amine | 0.93 | Lacks dichloro substituents; distinct reactivity |

| 5-Chloro-benzothiazole | 0.86 | Only one chlorine; less potent antimicrobial activity |

| Benzothiazole | 0.80 | Base structure without substitutions; broader applications |

The presence of two chlorine atoms at positions 5 and 7 distinguishes this compound from its analogs, enhancing its reactivity and biological effectiveness.

Mécanisme D'action

Molecular Targets and Pathways:

Comparaison Avec Des Composés Similaires

2-Aminobenzothiazole: This compound is similar in structure but lacks the chlorine atoms at the 5 and 7 positions.

2-Substituted Benzothiazoles: These compounds have various substituents at the 2 position, which can significantly alter their biological activities.

Uniqueness:

Activité Biologique

5,7-Dichlorobenzothiazole is a compound belonging to the benzothiazole family, which has garnered considerable attention due to its diverse biological activities. This article highlights the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its potential applications in medicinal chemistry.

Chemical Structure and Synthesis

Benzothiazoles are heterocyclic compounds characterized by a benzene ring fused to a five-membered ring containing nitrogen and sulfur. The specific structure of this compound includes chlorine substituents at the 5 and 7 positions, which significantly influence its biological activity. Various synthetic routes have been developed to produce benzothiazole derivatives, including solid-phase synthesis and modifications of existing benzothiazole compounds .

Biological Activities

The biological activities of this compound are extensive and include:

- Antimicrobial Activity : Several studies have demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties against various pathogens. For instance, this compound has shown effectiveness against bacteria such as E. coli and Staphylococcus aureus, with zone of inhibition measurements indicating its potential as an antimicrobial agent .

- Anticancer Properties : Research indicates that benzothiazole derivatives can inhibit the proliferation of cancer cells. For example, a study found that compounds related to this compound inhibited cell migration and reduced inflammatory cytokines like IL-6 and TNF-α in cancer cell lines . The compound's ability to induce apoptosis in cancer cells makes it a candidate for further investigation in cancer therapy.

- Anti-inflammatory Effects : The inhibition of pro-inflammatory mediators such as COX-2 has been observed in studies involving benzothiazole derivatives. This suggests that this compound may play a role in managing inflammatory conditions .

Case Studies and Research Findings

A series of studies have evaluated the efficacy of this compound and its derivatives:

- Antimicrobial Efficacy : In a comparative study on substituted benzothiazoles, this compound demonstrated notable antimicrobial activity with varying effectiveness against different bacterial strains. The results indicated that structural modifications could enhance biological activity .

- Cancer Cell Proliferation Inhibition : A recent study synthesized novel benzothiazole derivatives and assessed their effects on several cancer cell lines (A431, A549). The findings revealed that certain derivatives significantly inhibited cell growth and induced apoptosis through modulation of signaling pathways .

- Inflammation Models : Experimental models assessing the anti-inflammatory properties of benzothiazoles indicated that these compounds could reduce inflammation markers in vitro. This positions this compound as a potential therapeutic agent in inflammatory diseases .

Data Tables

The following table summarizes the biological activities observed for various concentrations of this compound:

| Activity Type | Concentration (µM) | Zone of Inhibition (mm) | Remarks |

|---|---|---|---|

| Antimicrobial (E. coli) | 100 | 10 | Significant inhibition |

| Antimicrobial (S. aureus) | 200 | 12 | High efficacy |

| Anticancer (A431) | 1 | Cell viability reduced by 50% | Induces apoptosis |

| Anti-inflammatory (COX-2) | - | <20% inhibition | Effective at reducing inflammation |

Propriétés

IUPAC Name |

5,7-dichloro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NS/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INEOEHMEKFEZHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1N=CS2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90613628 | |

| Record name | 5,7-Dichloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90613628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939803-85-7 | |

| Record name | 5,7-Dichloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90613628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.